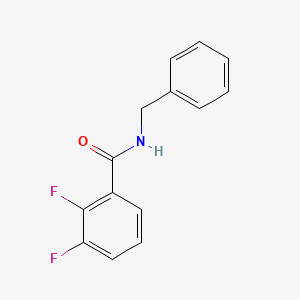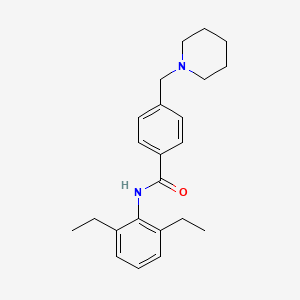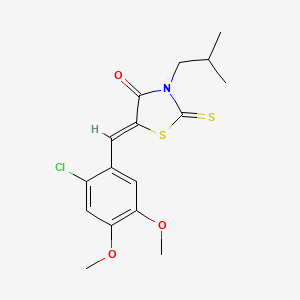![molecular formula C17H17Cl2N3O3S B4761740 2,4-dichloro-5-[(cyclopentylamino)sulfonyl]-N-4-pyridinylbenzamide](/img/structure/B4761740.png)
2,4-dichloro-5-[(cyclopentylamino)sulfonyl]-N-4-pyridinylbenzamide
Vue d'ensemble
Description
2,4-dichloro-5-[(cyclopentylamino)sulfonyl]-N-4-pyridinylbenzamide, also known as CPASB, is a small molecule inhibitor that has been extensively studied for its potential applications in various fields of scientific research. This compound is a potent and selective inhibitor of protein kinase D (PKD), an enzyme that plays a crucial role in several cellular processes, including cell proliferation, differentiation, apoptosis, and migration.
Mécanisme D'action
2,4-dichloro-5-[(cyclopentylamino)sulfonyl]-N-4-pyridinylbenzamide exerts its biological effects by selectively inhibiting the activity of PKD, an enzyme that plays a crucial role in several cellular processes, including cell proliferation, differentiation, apoptosis, and migration. PKD is activated by various extracellular stimuli, including growth factors, cytokines, and oxidative stress, and it phosphorylates several downstream targets, including transcription factors, cytoskeletal proteins, and ion channels. By inhibiting the activity of PKD, this compound disrupts the signaling pathways that are involved in cell growth, survival, and migration, leading to the inhibition of cancer cell proliferation and metastasis, the reduction of myocardial infarction size, and the enhancement of memory and learning.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including the inhibition of cancer cell proliferation and metastasis, the reduction of myocardial infarction size, and the enhancement of memory and learning. In cancer cells, this compound inhibits the activity of PKD, leading to the inhibition of cell proliferation, migration, and invasion. In animal models of ischemic heart disease, this compound reduces the size of myocardial infarction and improves cardiac function by reducing oxidative stress and inflammation. In animal models of Alzheimer's disease and stroke, this compound enhances memory and learning by promoting neurogenesis and synaptogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2,4-dichloro-5-[(cyclopentylamino)sulfonyl]-N-4-pyridinylbenzamide in lab experiments is its potency and selectivity for PKD, which allows for the specific inhibition of PKD activity without affecting other kinases. This specificity reduces the risk of off-target effects and increases the reliability of the results. The main limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which requires the use of organic solvents and may affect the stability and bioavailability of the compound.
Orientations Futures
There are several future directions for the research on 2,4-dichloro-5-[(cyclopentylamino)sulfonyl]-N-4-pyridinylbenzamide, including the development of more potent and selective PKD inhibitors, the investigation of the molecular mechanisms underlying the biological effects of this compound, and the evaluation of the therapeutic potential of this compound in various diseases. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce its side effects. Furthermore, the development of new drug delivery systems may improve the solubility and bioavailability of this compound, allowing for its use in clinical settings.
Applications De Recherche Scientifique
2,4-dichloro-5-[(cyclopentylamino)sulfonyl]-N-4-pyridinylbenzamide has been extensively studied for its potential applications in various fields of scientific research, including cancer research, cardiovascular research, and neuroscience research. In cancer research, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. In cardiovascular research, this compound has been shown to reduce the size of myocardial infarction and improve cardiac function in animal models of ischemic heart disease. In neuroscience research, this compound has been shown to enhance memory and learning in animal models of Alzheimer's disease and stroke.
Propriétés
IUPAC Name |
2,4-dichloro-5-(cyclopentylsulfamoyl)-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O3S/c18-14-10-15(19)16(26(24,25)22-12-3-1-2-4-12)9-13(14)17(23)21-11-5-7-20-8-6-11/h5-10,12,22H,1-4H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLCZRUDFSCFBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=NC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-benzyl-1-piperazinyl)methyl]-6-(3,4-dihydro-1(2H)-quinolinyl)-1,3,5-triazin-2-amine](/img/structure/B4761662.png)


![isopropyl 2-{[({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4761674.png)


![[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B4761691.png)
![4-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4761694.png)

![N~2~-(4-fluorobenzyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4761702.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B4761703.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4761732.png)
![N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4761739.png)
